2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Overview
Description
Preparation Methods
The synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves introducing substituents on the phenyl moiety of 2-phenyl-5,6,7,8-tetrahydroquinoxaline. This process typically includes the addition of polar and aliphatic substituents to various positions on the phenyl ring . The reaction conditions often involve electrical field stimulation (EFS) and the use of specific reagents to achieve the desired substitutions .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include polar and aliphatic substituents, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) has several scientific research applications, including:
Chemistry: It is used in the synthesis of various analogues for studying structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. It acts as a P2X1-purinoceptor antagonist, inhibiting the contractions mediated by neuronally released adenosine 5′-triphosphate (ATP) and noradrenaline . This inhibition is crucial for its potential application as a male contraceptive .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Another antitumor antibiotic.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antibiotic used in swine production.
The uniqueness of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) lies in its specific structure and its potential application as a nonhormonal male contraceptive .
Properties
IUPAC Name |
4-oxido-3-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHZUBLJMWJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367806 | |
Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88820-02-4 | |
Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.